
5-(iodomethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(iodomethyl)tetrahydrofuran-3-ol: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodomethyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(iodomethyl)tetrahydrofuran-3-ol typically involves the iodination of tetrahydrofuran derivatives. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodomethyl group into the furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of palladium-catalyzed cross-coupling reactions is also explored for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(iodomethyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various tetrahydrofuran derivatives.
Substitution: Compounds with different functional groups replacing the iodomethyl group.
Applications De Recherche Scientifique
Chemistry: 5-(iodomethyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5-(iodomethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets through its iodomethyl group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which modify the compound’s structure and activity.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A simpler analog without the iodomethyl group.
5-Iodomethyl-2-furanone: A structurally related compound with a different oxidation state.
3-Iodo-2,5-dihydrofuran: Another furan derivative with an iodo substituent.
Uniqueness: 5-(iodomethyl)tetrahydrofuran-3-ol is unique due to the presence of both the tetrahydrofuran ring and the iodomethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H9IO2 |
|---|---|
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
(3S,5R)-5-(iodomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
CQIXHAQHLCXRQQ-CRCLSJGQSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CI)O |
SMILES canonique |
C1C(COC1CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



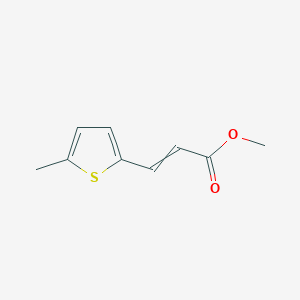
methanone](/img/structure/B8572320.png)
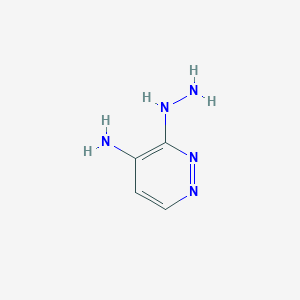

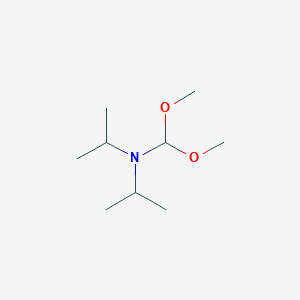
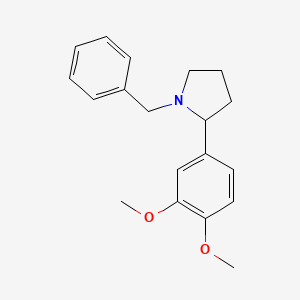
![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)
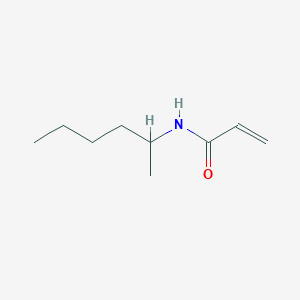


![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)
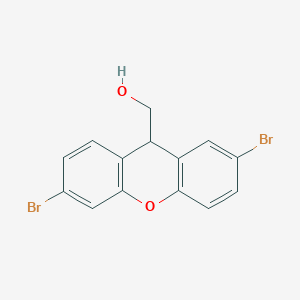
![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)
